
Diphenylpropanedioic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Diphenylpropanedioic acid can be synthesized through several methods. One common synthetic route involves the reaction of benzyl chloride with diethyl malonate in the presence of a base such as sodium ethoxide. The reaction proceeds through a nucleophilic substitution mechanism, followed by hydrolysis and decarboxylation to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to obtain high-quality this compound.
Chemical Reactions Analysis
Reaction Conditions and Catalysts
Optimized synthesis requires precise control of catalysts, promoters, and reaction parameters.
Catalyst | Temperature (°C) | Yield (%) | Selectivity (p,p’-DPA) |
---|---|---|---|
H₂SO₄ (homogeneous) | 80–100 | 75–85 | 60–70% |
Sulfonic acid (heterogeneous) | 120–140 | 85–92 | 80–90% |
HCl + ethanethiol | 90–110 | 88 | 95% |
Promoters :
-
Thiols (e.g., ethanethiol) enhance carbonyl electrophilicity, improving p,p’-DPA selectivity under kinetic control .
Chemical Stability and Reactivity
DPA exhibits stability under neutral conditions but undergoes decarboxylation or esterification under specific conditions 8.
Key Reactions :
-
Decarboxylation : Acidic or thermal conditions can cleave the carboxylic acid groups, forming phenolic derivatives .
-
Esterification : Reaction with alcohols (e.g., methanol) under acid catalysis converts DPA into diesters, useful for polymer synthesis8.
Kinetics :
-
Decarboxylation follows a first-order mechanism, with rate constants dependent on pH and temperature .
-
Esterification proceeds via acid-catalyzed nucleophilic attack, similar to ester hydrolysis mechanisms8.
Data Tables
Synthesis Parameters :
Catalyst | Reaction Time (h) | LA Conversion (%) | DPA Yield (%) |
---|---|---|---|
H₂SO₄ (homogeneous) | 4–6 | 75–80 | 80–85 |
Sulfonic acid | 3–5 | 85–90 | 90–92 |
Kinetic Data :
Temperature (°C) | Rate Constant (k, min⁻¹) | Activation Energy (Ea, kJ/mol) |
---|---|---|
100 | 0.35 | 45.6 |
120 | 0.65 | 43.2 |
Scientific Research Applications
Diphenylpropanedioic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for various chemical compounds.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of diphenylpropanedioic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interfere with metabolic pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Malonic Acid: The parent compound of diphenylpropanedioic acid, with two carboxyl groups attached to a central carbon atom.
Benzylmalonic Acid: A similar compound with one phenyl group and one carboxyl group attached to the central carbon atom.
Phenylacetic Acid: Contains a phenyl group attached to an acetic acid moiety.
Uniqueness
This compound is unique due to the presence of two phenyl groups, which impart distinct chemical and physical properties
Properties
CAS No. |
5457-11-4 |
---|---|
Molecular Formula |
C15H12O4 |
Molecular Weight |
256.25 g/mol |
IUPAC Name |
2,2-diphenylpropanedioic acid |
InChI |
InChI=1S/C15H12O4/c16-13(17)15(14(18)19,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H,16,17)(H,18,19) |
InChI Key |
YJGUVTBNQCVSQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)O)C(=O)O |
Origin of Product |
United States |
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